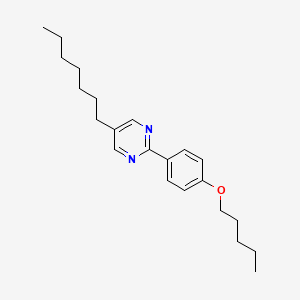![molecular formula C12H11ClN2S B12927274 3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine CAS No. 5273-39-2](/img/structure/B12927274.png)
3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 6-methylpyridazine.
Nucleophilic Substitution: 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with a thiol compound to form 4-chlorobenzylsulfanyl.
Cyclization: The 4-chlorobenzylsulfanyl intermediate is then reacted with 6-methylpyridazine under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
- 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Uniqueness
3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine is unique due to its specific structural features, such as the presence of the 4-chlorobenzylsulfanyl group and the methyl group at the 6-position of the pyridazine ring
Eigenschaften
CAS-Nummer |
5273-39-2 |
|---|---|
Molekularformel |
C12H11ClN2S |
Molekulargewicht |
250.75 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-methylpyridazine |
InChI |
InChI=1S/C12H11ClN2S/c1-9-2-7-12(15-14-9)16-8-10-3-5-11(13)6-4-10/h2-7H,8H2,1H3 |
InChI-Schlüssel |
YETSWTJQHZBVMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(C=C1)SCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


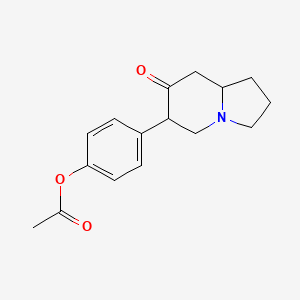

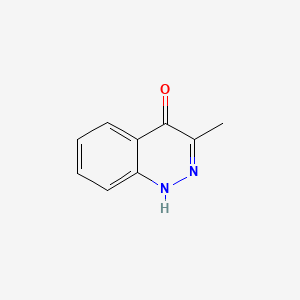
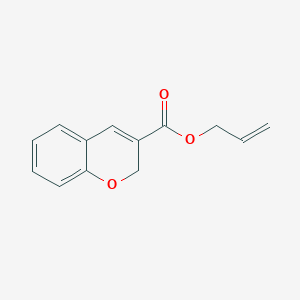


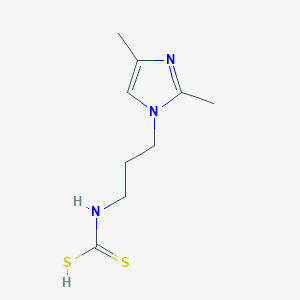
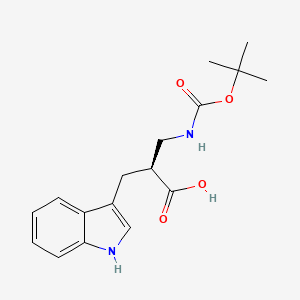

![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)



